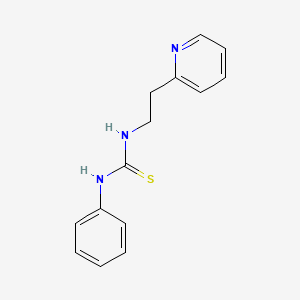
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea is an organic compound with the molecular formula C12H11N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylethyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(2-aminoethyl)pyridine. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Corresponding substituted thiourea derivatives
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in modulating biological pathways, including ethylene response in plants.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can activate the ethylene signaling pathway by interacting with upstream components, leading to various physiological responses . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Known for its dopamine β-hydroxylase inhibitory activity and potential in treating neurodegenerative diseases.
1-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea: Exhibits higher ethylene-like activity in plants compared to other derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
16348-02-0 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18) |
Clave InChI |
FOFYTAQBFPAROM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
Solubilidad |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


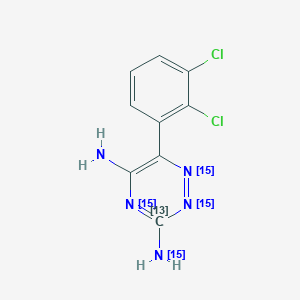

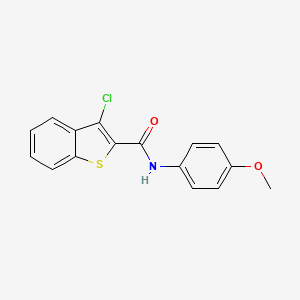
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
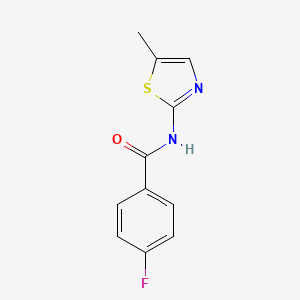
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)




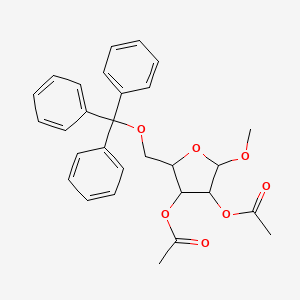
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)


